Dimethyl 2-thiocyanatomalonate
Description
Dimethyl 2-thiocyanatomalonate is a malonate ester derivative with a thiocyanate (-SCN) substituent at the C2 position. Malonate esters are widely used in organic synthesis due to their versatility as nucleophiles and electrophiles. The thiocyanate group introduces unique reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
251577-80-7 |
|---|---|
Molecular Formula |
C6H7NO4S |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
dimethyl 2-thiocyanatopropanedioate |
InChI |
InChI=1S/C6H7NO4S/c1-10-5(8)4(12-3-7)6(9)11-2/h4H,1-2H3 |
InChI Key |
QKVOZUNORUODCY-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(=O)OC)SC#N |
Canonical SMILES |
COC(=O)C(C(=O)OC)SC#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Radical Addition and Cyclization Pathways
Dimethyl 2-thiocyanatomalonate undergoes atom transfer radical addition (ATRA) under photocatalytic conditions. A study demonstrated that irradiation with visible light in the presence of a phenothiazine-derived photocatalyst (PTH2) facilitates selective SCN transfer to alkenes (Figure 1) .
Key findings :
-
Catalyst dependency : PTH2 achieves 89% yield of the ATRA adduct (3a ) in toluene within 30 minutes, while PTH4 favors isomerization to isothiocyanate derivatives .
-
Solvent effects : Polar aprotic solvents like DMF reduce yields (38%), whereas toluene maximizes efficiency (Table 1) .
| Entry | Catalyst | Solvent | Time | ATRA Yield (%) | Isothiocyanate Yield (%) |
|---|---|---|---|---|---|
| 2 | PTH2 | Toluene | 30 min | 89 | 7 |
| 10 | PTH4 | Toluene | 24 h | 3 | 81 |
Mechanism :
-
Photocatalytic generation of a thiocyanate radical (SCN- ) from this compound.
-
Radical addition to alkenes forms a C–S bond, followed by hydrogen atom transfer (HAT) to yield the ATRA product .
-
Competing isomerization via oxidative radical-polar crossover produces isothiocyanate derivatives under prolonged reaction times .
Ambident Reactivity in Nucleophilic Substitutions
The thiocyanate group’s dual nucleophilic sites (S vs. N) enable divergent reaction pathways:
-
S-centered attacks : Predominate in polar solvents, forming thioether-linked products.
-
N-centered attacks : Favored in nonpolar media, yielding isothiocyanate adducts after rearrangement .
Experimental validation :
-
Treatment with enediynes at 85°C in DMSO forms C–S bonded adducts (35–57% yield), while ethyl acetoacetate-derived enolates show minimal reactivity due to steric hindrance .
Cyclization to Sulfur Heterocycles
Under basic conditions, this compound undergoes intramolecular cyclization to form 2-imino-tetrahydrothiophenes (2-ITHTs). This process involves:
-
Deprotonation at the α-carbon to generate a stabilized enolate.
-
Nucleophilic attack by the thiocyanate sulfur on the adjacent ester carbonyl, followed by decarboxylation .
Optimized conditions :
Comparative Stability and Byproduct Formation
This compound exhibits lower thermal stability compared to its chloro- and bromo-malonate analogs. Prolonged heating (>80°C) leads to:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Malonate esters differ primarily in their substituents, which dictate their chemical reactivity and applications. Below is a comparative analysis based on substituent type and synthesis:
Table 1: Comparison of Malonate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
